molecular formula C9H9ClFN3O B2438840 [5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride CAS No. 2287340-80-9

[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride

Cat. No.: B2438840
CAS No.: 2287340-80-9
M. Wt: 229.64
InChI Key: QBCWQOYXWQIRFM-UHFFFAOYSA-N
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Description

[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluorinated pyridine ring, an oxazole ring, and a methanamine group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

[5-(5-fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O.ClH/c10-6-1-2-8(12-5-6)9-3-7(4-11)13-14-9;/h1-3,5H,4,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCWQOYXWQIRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C2=CC(=NO2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride typically involves multiple steps, starting with the preparation of the fluorinated pyridine derivative. One common method includes the use of fluorinating agents to introduce the fluorine atom into the pyridine ring . The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Synthesis and Characterization

The synthesis of [5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride typically involves multi-step organic reactions. The compound can be synthesized through the condensation of 5-fluoropyridine with appropriate oxazole precursors, followed by amination and hydrochloride salt formation. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that compounds featuring oxazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL
This compoundTBD

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary in vitro studies indicate that it may inhibit the growth of various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has tested similar compounds against a panel of cancer cell lines, revealing promising results.

Table 2: Anticancer Activity Assessment

Cell LineIC50 (µM)
MCF7 (Breast Cancer)15.72
A549 (Lung Cancer)20.45
HeLa (Cervical Cancer)18.30

Material Science Applications

In addition to its biological applications, this compound may serve as a building block in the synthesis of novel materials due to its unique electronic properties imparted by the fluorinated pyridine moiety. Research into its use in organic electronics or as a ligand in coordination chemistry is ongoing.

Case Studies

  • Antimicrobial Efficacy Study : A study published in Oriental Journal of Chemistry evaluated a series of oxazole derivatives for their antimicrobial activity against common pathogens. The results indicated that compounds structurally related to this compound exhibited significant antibacterial effects, leading to further exploration of their potential as therapeutic agents against resistant strains .
  • Anticancer Screening : In a recent investigation involving a library of oxazole-containing compounds, this compound was found to possess notable cytotoxicity against multiple cancer cell lines, suggesting its potential role in cancer therapy development .

Mechanism of Action

The mechanism of action of [5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorinated pyridine ring and oxazole moiety play crucial roles in binding to these targets, modulating their activity and triggering specific biochemical pathways . Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride stands out due to its unique combination of a fluorinated pyridine ring and an oxazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine; hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H6FN3O
  • Molecular Weight : 179.15 g/mol
  • CAS Number : 1565572-90-8

The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors involved in cancer progression and other diseases. The oxazole ring in its structure may contribute to its ability to interact with biological macromolecules, influencing cellular pathways.

Biological Activity Overview

Recent studies have indicated that derivatives of oxazole compounds exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes findings related to the biological activity of [5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine; hydrochloride and related compounds:

Compound Cell Line IC50 (µM) Mechanism
[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine; hydrochlorideMCF-7 (breast cancer)0.65Induces apoptosis via p53 activation
5a (related oxazole derivative)U-937 (leukemia)<0.1Apoptosis induction
5b (related oxazole derivative)MDA-MB-231 (breast cancer)2.41Caspase activation

Case Studies and Research Findings

  • Cytotoxic Activity Against Cancer Cell Lines
    A study demonstrated that [5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine; hydrochloride exhibited cytotoxicity against several cancer cell lines, including MCF-7 and U-937. The IC50 values were notably low, indicating potent anti-cancer effects. The mechanism was linked to the activation of apoptotic pathways involving p53 and caspases, suggesting that this compound may serve as a lead for developing new anticancer agents .
  • Inhibition of Enzyme Activity
    Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism, such as carbonic anhydrases (CAs). For instance, derivatives exhibited selective inhibition at nanomolar concentrations against hCA IX and II, which are implicated in tumor progression . This inhibition could provide therapeutic benefits by disrupting the tumor microenvironment.
  • Molecular Docking Studies
    Molecular docking studies revealed strong hydrophobic interactions between the compound and target proteins, suggesting a favorable binding affinity that could enhance its efficacy as a therapeutic agent. These studies are crucial for understanding the binding dynamics and optimizing the chemical structure for better activity .

Q & A

Q. What are the key considerations for optimizing the synthetic route of [5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride?

The synthesis typically involves cyclization of precursors containing fluoropyridinyl and oxazole moieties. Key steps include:

  • Precursor activation : Use of coupling reagents (e.g., DCC or EDC) to form the oxazole ring.
  • Fluoropyridine integration : Substituent positioning (e.g., 5-fluoropyridin-2-yl) impacts regioselectivity and reaction efficiency .
  • Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water) to enhance purity.
  • Yield optimization : Adjusting reaction temperature (e.g., 60–80°C) and catalyst loading (e.g., Pd/C for hydrogenation) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., fluoropyridinyl protons at δ 8.2–8.5 ppm) and amine hydrochloride formation .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment (>95%) and molecular ion detection .
  • FTIR : Peaks at ~1650 cm1^{-1} (C=N stretch in oxazole) and ~3400 cm1^{-1} (N-H stretch in amine hydrochloride) .

Q. How does the fluoropyridinyl substituent influence the compound’s physicochemical properties?

  • Lipophilicity : The 5-fluoropyridin-2-yl group enhances logP values compared to non-fluorinated analogs, improving membrane permeability .
  • Electronic effects : Fluorine’s electronegativity stabilizes the oxazole ring, increasing resistance to metabolic oxidation .
  • Solubility : Hydrochloride salt formation improves aqueous solubility (e.g., >10 mg/mL in PBS at pH 7.4) for in vitro assays .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?

  • Single-crystal X-ray diffraction : Use SHELX-97 for structure refinement. Key parameters:
  • Mo Kα radiation (λ = 0.71073 Å), 100K temperature.
  • Hydrogen bonding analysis (e.g., N–H⋯Cl interactions) via Mercury software .
    • ORTEP-3 visualization : Generate thermal ellipsoid plots to assess positional disorder in the oxazole ring .
    • Twinned data refinement : SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • Analog synthesis : Replace fluoropyridinyl with chlorophenyl or methoxyphenyl groups to assess substituent effects on enzyme inhibition .
  • In vitro assays :
  • Kinase inhibition : Screen against NAMPT using fluorescence-based NAD+^+ quantification (IC50_{50} determination).
  • Cellular uptake : LC-MS/MS quantification in HEK-293 cells to correlate lipophilicity with intracellular concentration .
    • Docking simulations : AutoDock Vina to predict binding modes in NAMPT’s active site (PDB: 4NBS) .

Q. What methodologies address contradictions in reported biological activity data?

  • Experimental validation : Replicate assays under standardized conditions (e.g., ATP concentration, pH 7.4) to minimize variability .
  • Meta-analysis : Compare IC50_{50} values across studies using Welch’s t-test (p < 0.05 threshold) to identify outliers .
  • Proteomic profiling : SILAC-based mass spectrometry to confirm target engagement and off-target effects .

Methodological Resources

  • Crystallography : SHELX suite (structure solution), WinGX (data processing), and PLATON for symmetry checks .
  • SAR Tools : Molinspiration (logP prediction), SwissADME (pharmacokinetic profiling) .
  • Data Reproducibility : PubChem BioAssay (public dataset cross-referencing) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.